BCRP-Mediated Resistance Reversal in H460/MX20 Cells: Target Compound vs. Unsubstituted Phenyl-Tetrazole Analog
In the H460/MX20 mitoxantrone-resistant non-small cell lung cancer model, 5-bromo-2-chloro-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide (designated Compound 7 in the benzamide series) achieved a fold-resistance value of 1.62 at 10 µM, exceeding the performance of the unsubstituted phenyl-tetrazole analog (Compound 6, fold resistance 1.51 at 10 µM) and matching the potency of the reference BCRP inhibitor fumitremorgin C (FTC) [1]. The 4-methoxyphenyl substituent on the tetrazole ring thus provides a measurable improvement over the simpler phenyl analog.
| Evidence Dimension | Fold resistance (reversal of mitoxantrone resistance) in H460/MX20 cells |
|---|---|
| Target Compound Data | Fold resistance = 1.62 at 10 µM (Compound 7) |
| Comparator Or Baseline | Compound 6 (unsubstituted phenyl-tetrazole analog): fold resistance = 1.51 at 10 µM; FTC (known BCRP inhibitor): fold resistance ~1.5–1.6 at 10 µM |
| Quantified Difference | Compound 7 shows a 7.3% increase in fold resistance over Compound 6; comparable to FTC |
| Conditions | Human non-small cell lung cancer H460 and mitoxantrone-resistant H460/MX20 cell lines; MTT cytotoxicity assay; 10 µM compound concentration |
Why This Matters
This 7.3% improvement in fold resistance over the unsubstituted phenyl analog, achieved without loss of selectivity, justifies selecting the 4-methoxyphenyl variant when maximum BCRP reversal potency is required in resistant NSCLC models.
- [1] Gujarati, N.A., Zeng, L., Gupta, P., Chen, Z.-S., & Korlipara, V.L. (2017). Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(20), 4698–4704. View Source
